molecular formula C8H13NO3 B13570943 Methyl2-(6-oxopiperidin-2-yl)acetate

Methyl2-(6-oxopiperidin-2-yl)acetate

Cat. No.: B13570943
M. Wt: 171.19 g/mol
InChI Key: AATRAVJBVRDXNI-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxopiperidin-2-yl)acetate is a heterocyclic ester featuring a piperidinone ring (6-oxopiperidine) substituted with a methyl acetate group. Piperidinone derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their conformational flexibility and hydrogen-bonding capabilities . The 6-oxo group in the piperidine ring likely enhances polarity and hydrogen-bond acceptor capacity compared to non-oxygenated analogs, influencing solubility and biological activity.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-(6-oxopiperidin-2-yl)acetate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)5-6-3-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

AATRAVJBVRDXNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-oxopiperidin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with acetic acid or its derivatives in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-oxopiperidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-(6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(6-oxopiperidin-2-yl)acetate with key analogs based on molecular structure, synthesis, and applications. Data are extrapolated from related compounds in the evidence.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Structure Synthesis Highlights Applications References
Methyl 2-(6-oxopiperidin-2-yl)acetate C₈H₁₃NO₃ 171.19 (calc.) Ester, 6-oxopiperidine Piperidinone Likely via esterification of 2-(6-oxopiperidin-2-yl)acetic acid or ring-closing reactions Pharmaceutical intermediates, ligands
Methyl (3-oxopiperazin-2-yl)acetate C₇H₁₂N₂O₃ 172.18 Ester, 3-oxopiperazine Piperazinone Multi-step synthesis involving Michael addition or cyclization Bioactive molecule synthesis
Methyl 2-(6-chloropyridin-2-yl)acetate C₈H₈ClNO₂ 185.61 Ester, chloropyridine Pyridine Nucleophilic substitution or coupling reactions Medical intermediates (e.g., APIs)
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Ester, acetyl, phenyl Aromatic (benzene) Claisen condensation or esterification Reference standard for illicit drug synthesis
Methyl 2-(6-methylpyridin-2-yl)acetate C₉H₁₁NO₂ 165.19 Ester, methylpyridine Pyridine Grignard reactions or catalytic coupling Ligands for metal complexes
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate C₇H₆Cl₂N₂O₂ 221.04 Ester, dichloropyrimidine Pyrimidine Halogenation followed by esterification Agrochemical intermediates

Structural and Functional Differences

  • Piperidinone vs. Piperazinone: The 6-oxopiperidine ring in the target compound differs from the 3-oxopiperazine in by ring size (6-membered vs. 6-membered with an additional nitrogen). Piperazinones often exhibit stronger hydrogen-bonding networks, affecting crystallinity and solubility .
  • Aromatic vs.
  • Substituent Effects : Chlorine or methyl groups on pyridine rings (e.g., ) enhance lipophilicity (LogP ~1.0–1.5), whereas the 6-oxo group in the target compound likely reduces LogP, favoring aqueous solubility.

Biological Activity

Methyl 2-(6-oxopiperidin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 2-(6-oxopiperidin-2-yl)acetate is characterized by a piperidine ring with a keto group at the 6-position and an acetate group. This structural configuration contributes to its unique chemical reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties
Research indicates that methyl 2-(6-oxopiperidin-2-yl)acetate exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Studies suggest that it may modulate the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Mechanism of Action
The biological effects of methyl 2-(6-oxopiperidin-2-yl)acetate are thought to arise from its interaction with specific enzymes or receptors. This interaction can modulate their activity, influencing various cellular processes such as signal transduction and metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Enzyme ModulationInteracts with enzymes affecting metabolic pathways

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of methyl 2-(6-oxopiperidin-2-yl)acetate, the compound was tested against several pathogenic bacteria. Results indicated significant inhibition of growth, particularly against strains resistant to conventional antibiotics. This suggests its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of methyl 2-(6-oxopiperidin-2-yl)acetate resulted in a marked decrease in inflammatory markers, indicating its efficacy in reducing inflammation through cytokine modulation.

Applications in Drug Development

Methyl 2-(6-oxopiperidin-2-yl)acetate is being explored for its potential use in drug development, particularly for conditions characterized by infection and inflammation. Its unique mechanism of action makes it a candidate for further investigation as a therapeutic agent.

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